

Pharmacological Profile of SB-772077B Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-772077B dihydrochloride

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Introduction

SB-772077B dihydrochloride is a potent, orally active, and selective aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has garnered significant interest within the research community for its potential therapeutic applications in cardiovascular diseases, inflammatory conditions, and glaucoma.[3][4] Increased ROCK activity is implicated in the pathophysiology of various disorders by promoting smooth muscle contraction and regulating blood pressure.[5] SB-772077B exerts its effects by targeting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA, thereby modulating cellular processes such as cytoskeletal arrangement, cell motility, and smooth muscle contraction.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of SB-772077B, detailing its inhibitory activity, selectivity, and effects in various in vitro and in vivo models.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of SB-772077B have been characterized across multiple assays. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of SB-772077B

Target	Assay Type	Value	Reference
Human ROCK1	Recombinant Enzyme Assay	IC ₅₀ = 5.6 nM	[1] [5] [6]
Human ROCK2	Recombinant Enzyme Assay	IC ₅₀ = 6.0 nM	[1] [6]
Rat Aortic Rings	Phenylephrine-precontracted tissue	IC ₅₀ = 39 nM	[1] [5] [6]

Table 2: Kinase Selectivity Profile of SB-772077B

Kinase	IC ₅₀ (nM)	Reference
ROCK1	5.6	[6]
ROCK2	6	[6]
MSK1	14	[6]
RSK1	35	[6]
Akt1	324	[6]
Akt3	1,290	[6]
Akt2	1,950	[6]
Cdk2	≥7,000	[6]
GSK3α	≥7,000	[6]
IKKβ	≥7,000	[6]
JNK3	≥7,000	[6]
Plk	≥7,000	[6]

Table 3: In Vitro and Ex Vivo Functional Effects of SB-772077B

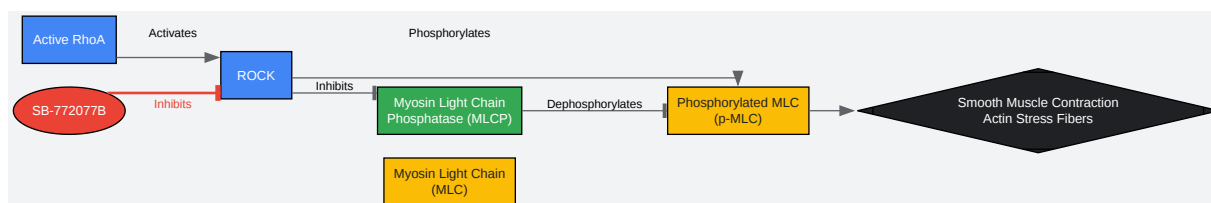
Model System	Parameter Measured	Concentration	Result	Reference
Human Trabecular Meshwork (HTM) Cells	Cell Viability (MTT Assay)	0.1–100 μ M	No significant effect	[3]
Human Organ-Cultured Anterior Segment	Aqueous Humor Outflow Facility	0.1 μ M	16% increase	[3]
Human Organ-Cultured Anterior Segment	Aqueous Humor Outflow Facility	10 μ M	29% increase (p=0.018)	[3]
Human Organ-Cultured Anterior Segment	Aqueous Humor Outflow Facility	50 μ M	39% increase (p=0.004)	[3]
LPS-stimulated Human Macrophages	TNF- α and IL-6 Production	0.1-10 μ M	Dose-dependent reduction	[1][7]

Table 4: In Vivo Effects of SB-772077B

Animal Model	Administration Route	Dose	Primary Effect	Reference
Spontaneously Hypertensive Rats	Oral (p.o.)	0.3-3 mg/kg	Profound, dose-dependent reduction of blood pressure	[1]
DOCA-salt Hypertensive Rats	Oral (p.o.)	1 mg/kg	Dramatic lowering of blood pressure	[5][6]
Monocrotaline-induced Pulmonary Hypertensive Rats	Intravenous (i.v.)	30, 100, 300 µg/kg	Reduction in pulmonary and systemic arterial pressure; increased cardiac output	[6][8]

Signaling Pathway and Mechanism of Action

SB-772077B functions by inhibiting the RhoA/ROCK signaling pathway, which plays a critical role in regulating smooth muscle contraction. The small GTPase RhoA activates ROCK, which in turn phosphorylates multiple downstream substrates. A key action of ROCK is the phosphorylation and inactivation of Myosin Light Chain Phosphatase (MLCP), and the direct phosphorylation of Myosin Light Chain (MLC).[3] This leads to an increase in phosphorylated MLC (p-MLC), promoting actin-myosin interaction, the formation of actin stress fibers, and ultimately, cell contraction.[3][4] By inhibiting ROCK, SB-772077B prevents this cascade, leading to a decrease in p-MLC, disruption of actin stress fibers, and cellular relaxation.[3] This mechanism underlies its vasodilatory effects and its ability to increase aqueous humor outflow in the eye.[3]



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Figure 1: Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.

Experimental Protocols

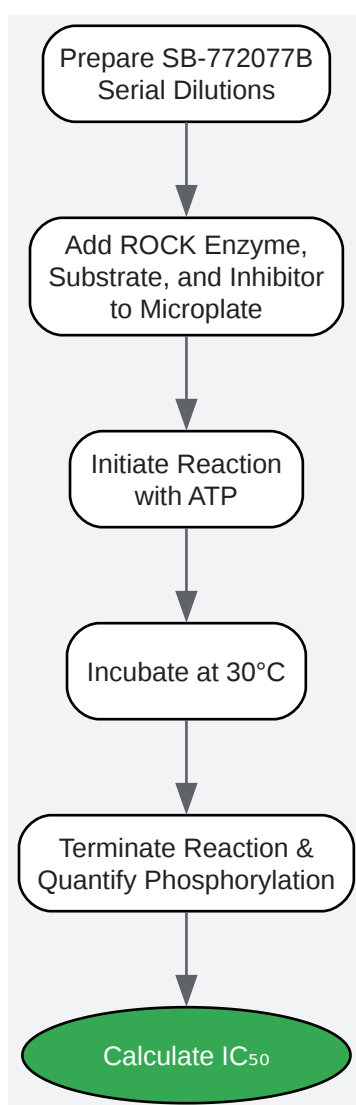
Detailed methodologies for key experiments are provided below.

ROCK Enzyme Inhibition Assay

This protocol is a general representation for determining the IC₅₀ value against recombinant ROCK isoforms.

- Objective: To quantify the concentration of SB-772077B required to inhibit 50% of ROCK1 or ROCK2 enzymatic activity.
- Materials: Recombinant human ROCK1 or ROCK2, appropriate kinase buffer, ATP, and a suitable substrate peptide.
- Procedure:
 - Prepare a series of dilutions of SB-772077B in DMSO.
 - In a microplate, add the ROCK enzyme, the substrate peptide, and the diluted SB-772077B or vehicle control (DMSO).
 - Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ -³²P]ATP).

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting.
- Plot the percentage of kinase inhibition against the logarithm of the SB-772077B concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.



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Figure 2: General workflow for a ROCK enzymatic inhibition assay.

Cell Viability (MTT) Assay

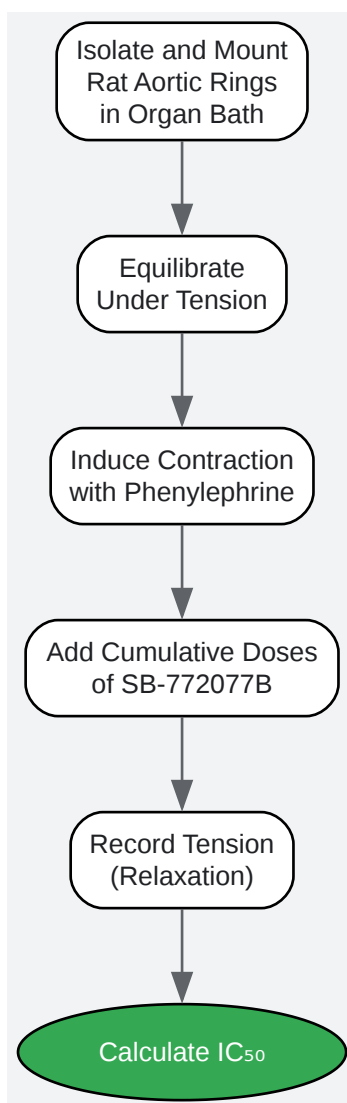
This assay was used to assess the cytotoxicity of SB-772077B on Human Trabecular Meshwork (HTM) cells.[3]

- Objective: To determine the effect of SB-772077B on the metabolic activity and viability of cultured cells.
- Materials: HTM cells, 96-well plates, cell culture medium, SB-772077B, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
- Procedure:
 - Seed HTM cells (e.g., 10^4 cells/well) into a 96-well plate and culture until 80-90% confluent.[3]
 - Serum-starve the cells for 12 hours.[3]
 - Replace the medium with fresh media containing various concentrations of SB-772077B (e.g., 0.1–100 μ M) or vehicle control.[3]
 - Incubate the cells for 24 hours.[3]
 - Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]
 - Remove the medium and dissolve the formazan crystals in a solubilizing agent.
 - Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
 - Express cell viability as a percentage relative to the vehicle-treated control cells.

Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol assesses the vasodilatory properties of SB-772077B.[5][6]

- Objective: To measure the ability of SB-772077B to induce relaxation in pre-contracted arterial smooth muscle.
- Materials: Isolated rat thoracic aorta, organ bath system with force transducers, Krebs-Henseleit buffer, phenylephrine (or another vasoconstrictor), and SB-772077B.
- Procedure:
 - Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm).
 - Mount the aortic rings in an organ bath filled with oxygenated Krebs-Henseleit buffer at 37°C.
 - Allow the rings to equilibrate under a resting tension.
 - Induce a stable contraction in the rings by adding a vasoconstrictor, such as phenylephrine.
 - Once the contraction reaches a plateau, add SB-772077B in a cumulative, concentration-dependent manner.
 - Record the changes in isometric tension using a force transducer.
 - Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.
 - Plot the percentage of relaxation against the logarithm of the SB-772077B concentration to determine the IC₅₀ value.



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Figure 3: Workflow for the ex vivo aortic ring vasorelaxation assay.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol is used to evaluate the antihypertensive effects of SB-772077B.^{[1][5]}

- Objective: To measure the effect of orally administered SB-772077B on systemic blood pressure in a hypertensive animal model.

- Materials: Spontaneously hypertensive rats (SHR) or DOCA-salt induced hypertensive rats, a method for blood pressure measurement (e.g., tail-cuff method or telemetry), and SB-772077B formulated for oral gavage.
- Procedure:
 - Acclimatize the hypertensive rats to the blood pressure measurement procedure to minimize stress-induced variations.
 - Measure the baseline systolic and diastolic blood pressure and heart rate for each animal.
 - Administer SB-772077B (e.g., 0.3, 1, 3, 30 mg/kg) or vehicle control to the rats via oral gavage.[1][5]
 - Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.
 - Analyze the data by comparing the change in blood pressure from baseline in the drug-treated groups to the vehicle-treated group.

Conclusion

SB-772077B dihydrochloride is a highly potent and selective ROCK inhibitor with significant vasodilatory and anti-inflammatory properties.[5] Its ability to effectively lower blood pressure in hypertensive models and increase aqueous humor outflow facility demonstrates its therapeutic potential in cardiovascular disease and glaucoma.[3][6] The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic applications of ROCK inhibition.

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- To cite this document: BenchChem. [Pharmacological Profile of SB-772077B Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769013#pharmacological-profile-of-sb-772077b-dihydrochloride]

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